![molecular formula C17H14ClN3O3S B278212 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278212.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BTA-EG6 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell division and proliferation. Additionally, it has been proposed that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide in lab experiments is its broad range of potential applications. This compound has been shown to exhibit anti-tumor activity, inhibit the growth of bacteria and fungi, and have neuroprotective effects. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several potential future directions for the study of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide. One area of research could focus on the development of new antibiotics based on this compound. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, research could focus on the development of new compounds based on the structure of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide involves the reaction of 2-chlorophenoxyacetic acid with 6-amino-1,3-benzothiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Scientific Research Applications
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-chlorophenoxy)acetamide |
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Molecular Formula |
C17H14ClN3O3S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-10(22)19-11-6-7-13-15(8-11)25-17(20-13)21-16(23)9-24-14-5-3-2-4-12(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
GTWZDDNPSFAVHS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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